MAO-A Inhibition: Weak Affinity Profile Differentiates from Clinical MAO Inhibitors
4-Amino-1-methyl-3-nitroquinolin-2(1H)-one inhibits human recombinant MAO-A with an IC50 of 70,500 nM (70.5 μM) and MAO-B with an IC50 of 604,000 nM (604 μM) [1]. In contrast, the clinically used MAO-A inhibitor moclobemide exhibits an IC50 of approximately 6,000 nM (6 μM) against MAO-A, while the irreversible MAO-B inhibitor selegiline shows IC50 values in the low nanomolar range (<100 nM) [2]. The approximately 12-fold weaker MAO-A inhibition compared to moclobemide and >700-fold weaker MAO-B inhibition compared to selegiline positions this compound as a low-potency tool compound rather than a therapeutic lead [1][2].
| Evidence Dimension | MAO-A inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 70,500 nM |
| Comparator Or Baseline | Moclobemide: IC50 ≈ 6,000 nM; Selegiline (MAO-B comparator): IC50 < 100 nM |
| Quantified Difference | Target is ~12-fold weaker than moclobemide at MAO-A; >700-fold weaker than selegiline at MAO-B |
| Conditions | Human recombinant MAO-A; kynuramine conversion to 4-hydroxyquinoline measured by fluorimetry [1]; comparator data from published MAO inhibitor pharmacology [2] |
Why This Matters
This quantitative weakness confirms the compound should be procured as a synthetic building block or specificity control, not as a functional MAO inhibitor, preventing misallocation of research resources.
- [1] BindingDB. BDBM50350490 (CHEMBL1814638): 4-Amino-1-methyl-3-nitroquinolin-2(1H)-one. IC50 values: MAO-A 7.05E+4 nM; MAO-B 6.04E+5 nM. Accessed 2026. View Source
- [2] Yamada, M., Yasuhara, H. Clinical pharmacology of MAO inhibitors: safety and future. Neurotoxicology. 2004;25(1-2):215-221. doi:10.1016/S0161-813X(03)00097-4. View Source
